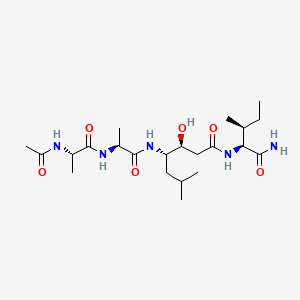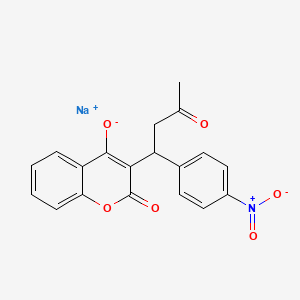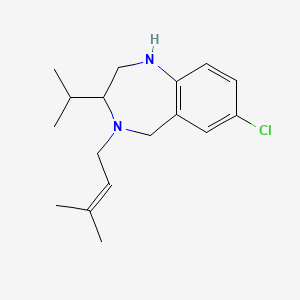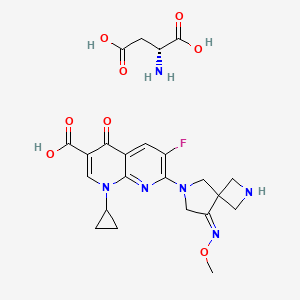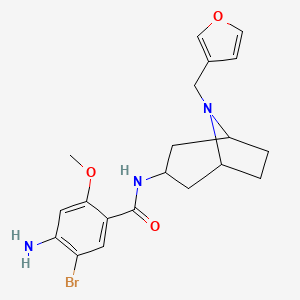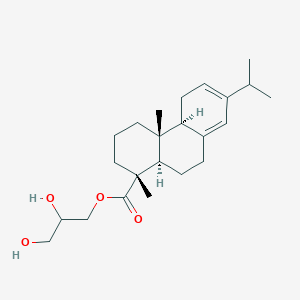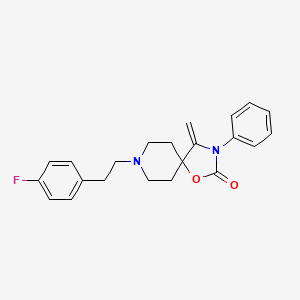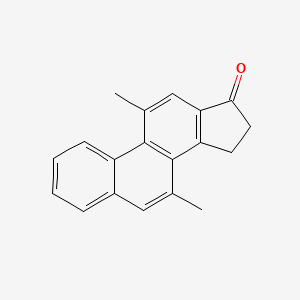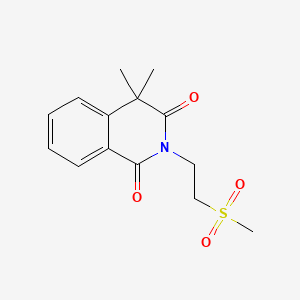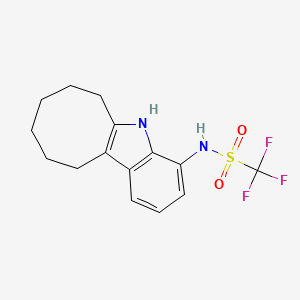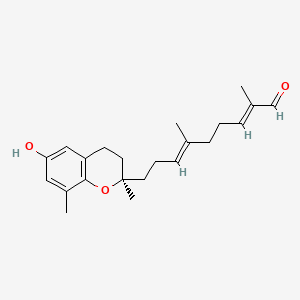
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphényl)hexane-2,4-diol est un composé organique synthétique connu pour ses propriétés antioxydantes. Il est souvent utilisé dans diverses applications industrielles, notamment comme stabilisateur dans les polymères et comme additif dans les lubrifiants. La structure du composé comprend deux groupes phénoliques, qui contribuent à sa capacité à piéger les radicaux libres et à prévenir la dégradation oxydative.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphényl)hexane-2,4-diol implique généralement la réaction du 3,5-di(tert-butyl)-4-hydroxybenzaldéhyde avec l’hexane-2,4-dione. La réaction est effectuée en présence d’une base, telle que l’hydroxyde de sodium, sous reflux. Le produit résultant est ensuite purifié par recristallisation.
Méthodes de production industrielle
Dans les environnements industriels, la production de ce composé peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en flux continu. Cette approche permet un meilleur contrôle des conditions de réaction et produit des produits de plus grande pureté. De plus, la production industrielle peut utiliser des techniques de purification avancées, telles que la chromatographie, pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphényl)hexane-2,4-diol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes phénoliques peuvent être oxydés en quinones.
Réduction : Les groupes carbonylés dans la partie hexane-2,4-dione peuvent être réduits en alcools.
Substitution : Les atomes d’hydrogène sur les cycles phénoliques peuvent être substitués par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactions de substitution électrophile aromatique peuvent être réalisées à l’aide de réactifs tels que le brome ou l’acide nitrique.
Produits principaux
Oxydation : Formation de quinones.
Réduction : Formation d’alcools.
Substitution : Formation de composés phénoliques substitués.
4. Applications de la recherche scientifique
Le 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphényl)hexane-2,4-diol présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes antioxydants et le piégeage des radicaux libres.
Biologie : Etudié pour ses effets protecteurs potentiels contre le stress oxydatif dans les systèmes biologiques.
Médecine : Exploré pour son utilisation potentielle dans la prévention des dommages oxydatifs dans des maladies telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé comme additif dans les polymères, les lubrifiants et autres matériaux pour améliorer leur stabilité et leur longévité.
Applications De Recherche Scientifique
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol has several scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as an additive in polymers, lubricants, and other materials to enhance their stability and longevity.
Mécanisme D'action
L’activité antioxydante du 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphényl)hexane-2,4-diol est principalement due à ses groupes phénoliques, qui peuvent donner des atomes d’hydrogène pour neutraliser les radicaux libres. Ce processus empêche l’initiation et la propagation des réactions en chaîne oxydatives. Les groupes tert-butyle volumineux du composé fournissent également une gêne stérique, protégeant les groupes phénoliques d’une dégradation rapide.
Comparaison Avec Des Composés Similaires
Composés similaires
Hydroxytoluène butylé (BHT) : Un autre antioxydant phénolique avec des applications similaires.
Hydroxyanisole butylé (BHA) : Un antioxydant phénolique utilisé dans la conservation des aliments.
Trolox : Un analogue hydrosoluble de la vitamine E présentant des propriétés antioxydantes.
Unicité
Le 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphényl)hexane-2,4-diol est unique en raison de ses deux groupes phénoliques et de la présence de la partie hexane-2,4-diol, qui améliore sa capacité antioxydante. La structure du composé permet une plus grande stabilité et une plus grande efficacité dans diverses applications par rapport à d’autres antioxydants.
Propriétés
Numéro CAS |
141075-83-4 |
|---|---|
Formule moléculaire |
C34H54O4 |
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
3,4-bis(3,5-ditert-butyl-4-hydroxyphenyl)hexane-3,4-diol |
InChI |
InChI=1S/C34H54O4/c1-15-33(37,21-17-23(29(3,4)5)27(35)24(18-21)30(6,7)8)34(38,16-2)22-19-25(31(9,10)11)28(36)26(20-22)32(12,13)14/h17-20,35-38H,15-16H2,1-14H3 |
Clé InChI |
QXARPYSNDQRSAK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C(CC)(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


